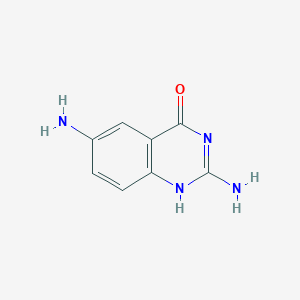

2,6-diamino-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Diamino-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate amines. One common method includes the reaction of anthranilic acid with formamide under high-temperature conditions to form the quinazolinone core . Another approach involves the use of benzamides and amidines in the presence of a copper catalyst for efficient cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.

化学反応の分析

Synthetic Approaches to 2,6-Diamino-1H-quinazolin-4-one

The synthesis of 2,6-diamino-1H-quinazolin-4-one derivatives typically involves cyclocondensation or functionalization of anthranilic acid derivatives. Key methods include:

Isatoic Anhydride Route

Isatoic anhydride reacts with amines or hydrazines to form intermediates that cyclize into quinazolinones. For example, reacting 2,6-diaminophenyl isatoic anhydride with methylamine under reflux produces 2,6-diamino-1H-quinazolin-4-one .

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 6 participate in nucleophilic substitutions, enabling derivatization:

Acylation

Treatment with acetyl chloride or acetic anhydride in basic media leads to N-acetylation. For instance:

2,6-diamino-1*H*-quinazolin-4-one+Ac2ODMAP, CH3CN2,6-diacetamido-1*H*-quinazolin-4-one (82% yield)

This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) .

Alkylation

Alkyl halides (e.g., methyl iodide) react with the amino groups in DMF/K2CO3 to yield N-alkylated derivatives. Steric hindrance at position 6 often results in selective monoalkylation .

Electrophilic Substitution Reactions

The quinazolinone ring undergoes electrophilic substitution, though the amino groups direct reactivity:

Nitration

Nitration with fuming HNO3/H2SO4 introduces nitro groups at position 5 or 8 due to the electron-donating amino substituents .

| Substrate | Nitrating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-diaminoquinazolinone | HNO3/H2SO4 | 5-nitro-2,6-diaminoquinazolinone | 45 |

Oxidation

H2O2 in DMSO oxidizes the 4-oxo group, forming quinazoline-2,4-dione derivatives under thermal conditions .

Reduction

Catalytic hydrogenation (Pd/C, H2) reduces the 4-oxo group to a hydroxylamine intermediate, though this is rarely reported for 2,6-diamino derivatives .

Metal-Catalyzed Coupling Reactions

Transition metals facilitate cross-coupling reactions at the amino or quinazolinone core:

Buchwald-Hartwig Amination

Palladium catalysts enable aryl halide coupling at position 6. For example:

2,6-diaminoquinazolinone+Ar-XPd(OAc)2,Xantphos6-aryl-2,6-diaminoquinazolinone

Yields vary between 50–75% depending on the aryl halide .

Copper-Catalyzed Cyclization

Copper(I) bromide mediates cyclocondensation with alkyl halides, forming 2,3-disubstituted quinazolinones .

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) generates imine-linked hybrids, which can cyclize into fused heterocycles like pyrazoloquinazolinones .

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 12 h | 2,6-diamino-3-benzylidenequinazolinone | 68 |

科学的研究の応用

Medicinal Applications

1. Anticancer Activity

2,6-Diamino-1H-quinazolin-4-one derivatives have been extensively studied for their anticancer properties. Various studies indicate that these compounds exhibit potent inhibitory effects against different cancer cell lines. For instance, novel derivatives have shown effectiveness against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy .

2. Antimicrobial Properties

Research has demonstrated that quinazolinone derivatives possess significant antibacterial and antifungal activities. Some studies have reported that specific modifications to the quinazolinone structure enhance its efficacy against resistant strains of bacteria and fungi .

3. Antimalarial and Antituberculosis Activities

The compound has been evaluated for antimalarial properties, with several derivatives showing activity against Plasmodium berghei and Mycobacterium tuberculosis. These findings suggest potential therapeutic pathways for treating malaria and tuberculosis .

4. Anti-inflammatory Effects

Quinazolinone derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activities

1. Enzyme Inhibition

this compound has been identified as an inhibitor of various enzymes involved in critical biological processes. For example, it acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs), which are important targets in cancer therapy .

2. Antioxidant Activity

Some derivatives of this compound have shown promising antioxidant activities, which are beneficial in preventing oxidative stress-related diseases .

Industrial Applications

1. Chemical Reagent

In addition to its biological applications, this compound is utilized as a reagent in various chemical synthesis processes. Its ability to act as a catalyst in reactions makes it valuable in industrial chemistry.

2. Material Science

The compound's unique properties enable its use in developing new materials with specific functional characteristics, particularly in pharmaceuticals and biotechnology .

Case Studies

作用機序

The mechanism of action of 2,6-diamino-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases and DNA topoisomerases.

Pathways Involved: It interferes with signaling pathways like the epidermal growth factor receptor (EGFR) pathway, leading to the inhibition of cancer cell growth and proliferation.

類似化合物との比較

2,4-Diaminoquinazoline: Similar in structure but with different substitution patterns, leading to varied biological activities.

4-Aminoquinazoline: Another related compound with distinct pharmacological properties.

Quinazolin-4-one: The parent compound with a wide range of derivatives exhibiting diverse biological activities.

Uniqueness: 2,6-Diamino-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups at positions 2 and 6 make it a versatile intermediate for further chemical modifications and potential therapeutic applications .

特性

IUPAC Name |

2,6-diamino-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRCNZBZUQLULA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1N)C(=O)N=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。